rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid
CAS No.: 2470279-59-3
Cat. No.: VC6725971
Molecular Formula: C13H21NO5
Molecular Weight: 271.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470279-59-3 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.313 |
| IUPAC Name | (4aS,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-13(8-14,10(15)16)5-4-6-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1 |
| Standard InChI Key | HBDBCTHLDTVLBJ-ZANVPECISA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)(CCCO2)C(=O)O |
Introduction
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry and material science. The compound is characterized by its unique hexahydropyrano[2,3-c]pyrrole scaffold and tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Synthesis
The compound is synthesized through multi-step organic reactions that typically involve:
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Formation of the hexahydropyrano[2,3-c]pyrrole core via cyclization reactions.
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Introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom.
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Final purification using crystallization or chromatography techniques.
Applications
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid has been explored for its potential in:
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Pharmaceutical Research: The compound's pyrrole-based structure makes it a candidate for drug discovery programs targeting enzyme inhibitors or receptor modulators.
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Organic Synthesis: The Boc protecting group facilitates further functionalization of the molecule for complex synthesis pathways.
Biological Activity
While specific biological activity data for this compound is not widely reported, similar pyrrole derivatives have demonstrated:
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Anticancer properties by inhibiting specific cellular pathways.
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Antimicrobial activity due to their ability to disrupt bacterial cell membranes.
Safety and Handling
The compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE). Standard precautions for handling organic chemicals apply.
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